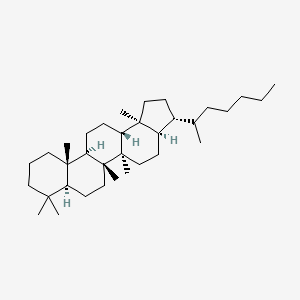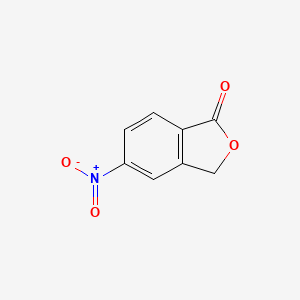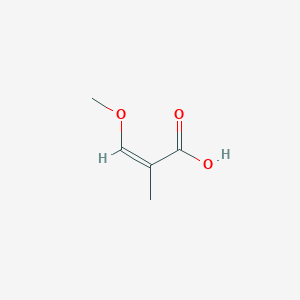
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol
Übersicht
Beschreibung
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is an organic compound with the molecular formula C21H21NO and a molecular weight of 303.41 g/mol . This compound is characterized by the presence of a phenyl group, a phenylamino group, and a propanol moiety, making it a versatile molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of benzyl chloride with aniline in the presence of a base, followed by reduction and subsequent reaction with phenylmagnesium bromide . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various alcohols or amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or acetone, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol can be compared with similar compounds such as:
3-Phenyl-1-propanol: This compound is used as a fragrance ingredient and in the synthesis of other organic molecules.
1-Phenyl-2-propanol: Known for its use as a pharmaceutical intermediate, it has similar structural features but different functional groups.
3-Phenyl-2-propen-1-ol: This compound is used in organic synthesis and has distinct reactivity due to the presence of a double bond.
The uniqueness of this compound lies in its combination of phenyl and phenylamino groups, which confer specific chemical and biological properties that are not found in the other similar compounds.
Eigenschaften
IUPAC Name |
3-(2-anilinophenyl)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-10-3-1-4-11-18)16-15-17-9-7-8-14-20(17)22-19-12-5-2-6-13-19/h1-14,21-23H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPLBBEUAIDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=CC=C2NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)











![Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3278152.png)
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)
